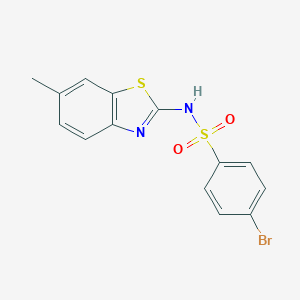
N-(tert-butyl)-N-cinnamylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-cinnamylamine (NTBC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 225.36 g/mol. NTBC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
N-(tert-butyl)-N-cinnamylamine works by inhibiting the activity of tyrosine hydroxylase, an enzyme that plays a critical role in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound reduces the production of these neurotransmitters, leading to a decrease in blood pressure and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosine hydroxylase, this compound has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-N-cinnamylamine is its ability to selectively inhibit tyrosine hydroxylase without affecting other enzymes in the catecholamine synthesis pathway. This makes it a useful tool for studying the role of tyrosine hydroxylase in various physiological and pathological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(tert-butyl)-N-cinnamylamine. One area of interest is the development of more efficient synthesis methods for this compound, which could help to improve its availability for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various fields of research. Finally, the development of more soluble forms of this compound could help to overcome some of the limitations associated with its use in lab experiments and potential therapeutic applications.
合成法
N-(tert-butyl)-N-cinnamylamine can be synthesized through a multi-step process involving the reaction of tert-butylamine with cinnamaldehyde. The reaction is typically carried out in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(tert-butyl)-N-cinnamylamine has been extensively studied for its potential therapeutic applications in various fields of research. Its ability to inhibit tyrosine hydroxylase has been found to be useful in the treatment of conditions such as Parkinson's disease and hypertension. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.3 g/mol |
IUPAC名 |
2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+ |
InChIキー |
TYGMNYUTGKBMIC-JXMROGBWSA-N |
異性体SMILES |
CC(C)(C)NC/C=C/C1=CC=CC=C1 |
SMILES |
CC(C)(C)NCC=CC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)NCC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)

![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
